3-[(3,4-Dimethylphenyl)sulfonyl]-1-(2-hydroxyethyl)-2-imino-1,6-dihydropyridin o[1,2-a]pyridino[2,3-d]pyrimidin-5-one
CAS No.:
Cat. No.: VC16282073
Molecular Formula: C21H20N4O4S
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N4O4S |
|---|---|
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
| Standard InChI | InChI=1S/C21H20N4O4S/c1-13-6-7-15(11-14(13)2)30(28,29)17-12-16-20(25(9-10-26)19(17)22)23-18-5-3-4-8-24(18)21(16)27/h3-8,11-12,22,26H,9-10H2,1-2H3 |
| Standard InChI Key | OHQUBTYZGZRDLL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCO)C |
Introduction
3-[(3,4-Dimethylphenyl)sulfonyl]-1-(2-hydroxyethyl)-2-imino-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex organic compound belonging to the class of heterocyclic compounds. It features a sulfonyl group attached to a dimethylphenyl moiety, classifying it as a sulfonamide derivative. The compound's structure includes multiple heterocyclic rings, such as pyridine and pyrimidine, which are significant in pharmacological applications due to their potential interactions with biological targets.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. The synthesis may involve various precursors and catalysts to facilitate specific transformations without degrading sensitive functional groups.
Synthesis Steps
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Starting Materials: Typically involve aromatic amines, sulfonyl chlorides, and heterocyclic precursors.
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Reaction Conditions: Specific conditions such as temperature, solvent, and catalysts are crucial for each step.
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Purification Methods: Techniques like chromatography and crystallization are used to purify the final product.
Biological Activity and Therapeutic Potential
Compounds with similar structures have shown potential therapeutic applications, particularly in drug discovery. The presence of multiple heterocyclic rings allows these compounds to interact with various biological targets, contributing to their therapeutic effects. Studies on similar compounds suggest potential interactions with enzymes such as thymidylate synthase or phosphodiesterases.
Potential Targets
| Potential Target | Description |
|---|---|
| Thymidylate Synthase | Enzyme involved in nucleotide synthesis, a target for cancer therapy. |
| Phosphodiesterases | Enzymes involved in signaling pathways, targets for cardiovascular and neurological disorders. |
Analytical Techniques
To characterize the properties of 3-[(3,4-Dimethylphenyl)sulfonyl]-1-(2-hydroxyethyl)-2-imino-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one, various analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed insights into the molecular structure and conformation.
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Infrared Spectroscopy: Helps identify functional groups present in the compound.
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Mass Spectrometry: Used to determine the molecular weight and fragmentation patterns.
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